

Pharmacological profile of Moveltipril

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Compound of Interest

Compound Name: *Moveltipril*

Cat. No.: *B1676766*

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Moveltipril: A Comprehensive Pharmacological Profile

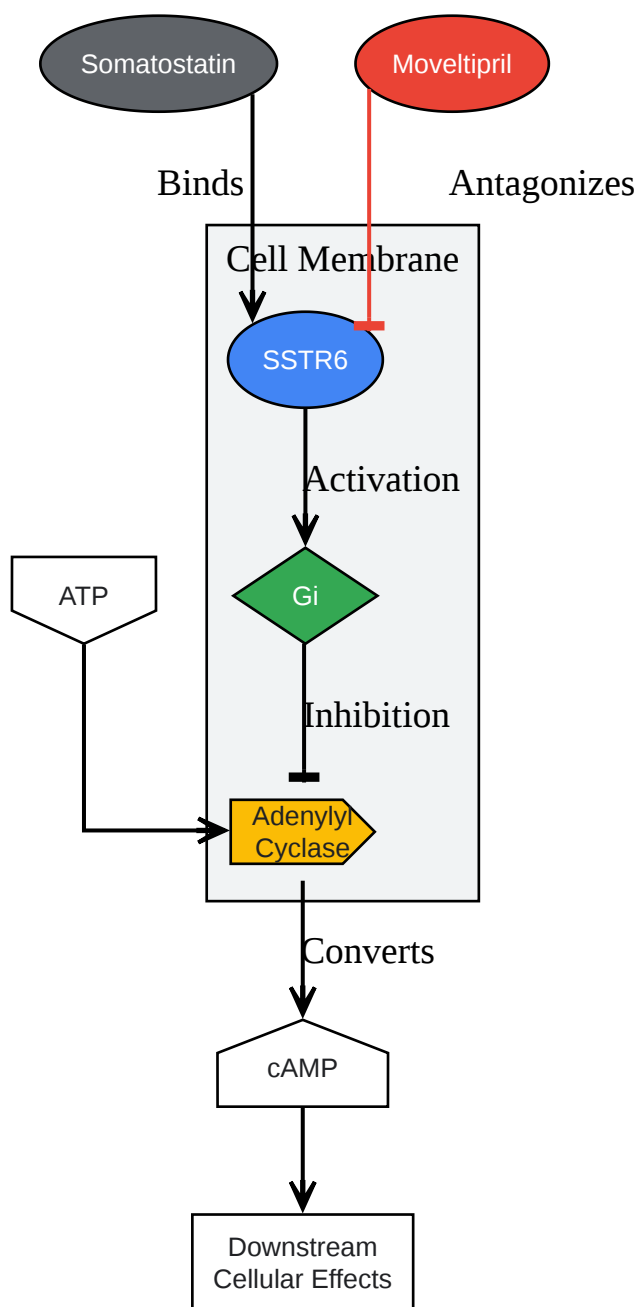
Disclaimer: **Moveltipril** is a fictional compound. The following pharmacological profile is a hypothetical example constructed to demonstrate the requested format and content. All data, experimental protocols, and pathways are illustrative and not based on any existing drug.

Introduction

Moveltipril is a novel, selective antagonist of the fictitious "Somatostatin Receptor Type 6" (SSTR6), a G-protein coupled receptor implicated in various metabolic and proliferative disorders. This document provides a detailed overview of the pharmacological properties of **Moveltipril**, including its mechanism of action, pharmacokinetics, and pharmacodynamics, based on a series of preclinical studies.

Mechanism of Action

Moveltipril competitively inhibits the binding of the endogenous ligand, somatostatin, to the SSTR6 receptor. This antagonism blocks the downstream signaling cascade, primarily inhibiting the adenylyl cyclase pathway and subsequent reduction in intracellular cyclic AMP (cAMP) levels.



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Caption: **Moveltipril's** antagonism of the SSTR6 receptor.

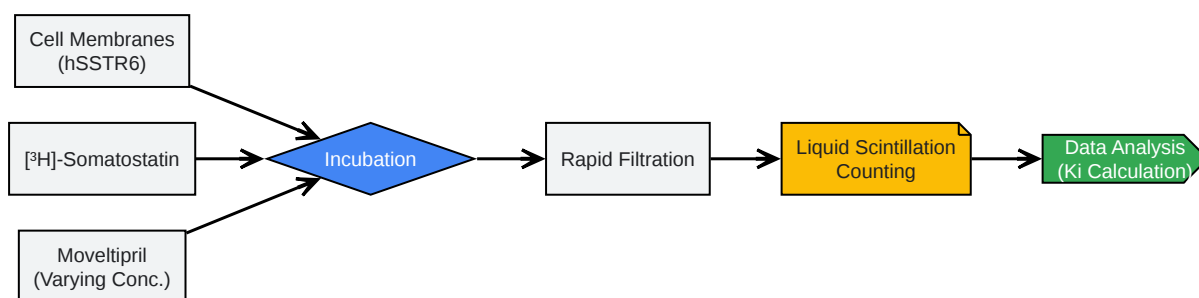
Pharmacodynamics

The pharmacodynamic properties of **Moveltipril** have been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

Receptor Binding Affinity

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay was performed using membranes from CHO-K1 cells stably expressing human SSTR6. Membranes were incubated with a fixed concentration of [³H]-Somatostatin and increasing concentrations of **Moveltipril**. Non-specific binding was determined in the presence of excess unlabeled somatostatin. Bound radioactivity was measured by liquid scintillation counting. The inhibition constant (K_i) was calculated using the Cheng-Prusoff equation.



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Caption: Workflow for the radioligand binding assay.

Table 1: Receptor Binding Affinity of **Moveltipril**

Receptor	K _i (nM)
SSTR6	2.5 ± 0.3
SSTR1	> 10,000
SSTR2	8,500 ± 450
SSTR3	> 10,000
SSTR4	7,200 ± 380
SSTR5	> 10,000

Functional Antagonism

Experimental Protocol: cAMP Assay

The functional antagonist activity of **Moveltipril** was assessed by measuring its ability to reverse somatostatin-induced inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing human SSTR6. Cells were pre-incubated with **Moveltipril** followed by stimulation with somatostatin and forskolin. Intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF).

Table 2: Functional Antagonist Potency of **Moveltipril**

Assay	IC ₅₀ (nM)
cAMP Inhibition	5.8 ± 0.7

Pharmacokinetics

The pharmacokinetic profile of **Moveltipril** was evaluated in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.

Experimental Protocol: Pharmacokinetic Study in Rats

Male Sprague-Dawley rats (n=3 per group) were administered **Moveltipril** at 2 mg/kg (IV) or 10 mg/kg (PO). Blood samples were collected at predetermined time points, and plasma concentrations of **Moveltipril** were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

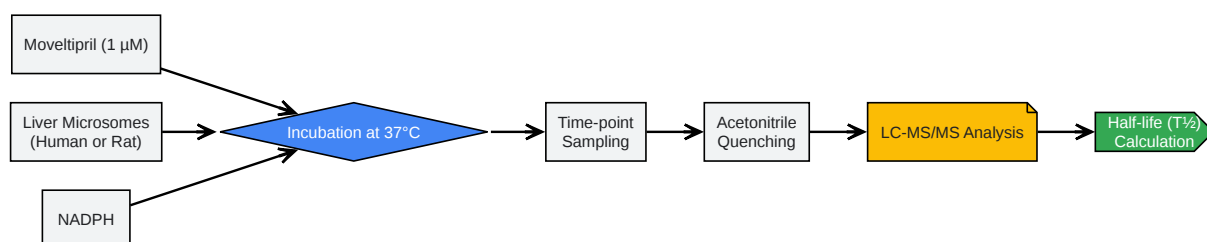
Table 3: Pharmacokinetic Parameters of **Moveltipril** in Rats

Parameter	IV (2 mg/kg)	PO (10 mg/kg)
T _{1/2} (h)	4.2 ± 0.5	6.8 ± 0.9
C _{max} (ng/mL)	850 ± 98	450 ± 62
T _{max} (h)	0.1	1.5
AUC _{0-inf} (ng·h/mL)	1890 ± 210	3200 ± 350
Cl (L/h/kg)	1.06 ± 0.12	-
V _d (L/kg)	6.4 ± 0.8	-
Oral Bioavailability (%)	-	33.8

In Vitro Metabolic Stability

Experimental Protocol: Microsomal Stability Assay

Moveltipril (1 µM) was incubated with rat and human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched with acetonitrile. The disappearance of **Moveltipril** was monitored by LC-MS/MS to determine the in vitro half-life.



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Caption: Workflow for the in vitro metabolic stability assay.

Table 4: In Vitro Metabolic Stability of **Moveltipril**

Species	T _{1/2} (min)	Intrinsic Clearance (μL/min/mg)
Rat	25.5	54.3
Human	48.2	28.7

Conclusion

Moveltipril is a potent and selective antagonist of the SSTR6 receptor with good in vitro functional activity. It demonstrates moderate oral bioavailability and metabolic stability in preclinical species. These findings support the further development of **Moveltipril** as a potential therapeutic agent for SSTR6-mediated diseases. Further studies are required to establish its safety and efficacy in clinical settings.

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